molecular formula C15H22N2O B6968867 2-(2,5-dimethylpyrrolidin-1-yl)-N-(3-methylphenyl)acetamide

2-(2,5-dimethylpyrrolidin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B6968867
M. Wt: 246.35 g/mol
InChI Key: JUXLVTRBXCBTHN-UHFFFAOYSA-N
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Description

2-(2,5-dimethylpyrrolidin-1-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring substituted with methyl groups and an acetamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylpyrrolidin-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Substitution with Methyl Groups:

    Acetamide Formation: The acetamide moiety can be introduced by reacting the substituted pyrrolidine with an acyl chloride or anhydride in the presence of a base, such as triethylamine.

    Attachment of the Methylphenyl Group: The final step involves the coupling of the acetamide intermediate with a 3-methylphenyl derivative, which can be achieved through nucleophilic substitution or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nitric acid, halogens

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring or methyl groups

    Reduction Products: Reduced forms of the acetamide moiety

    Substitution Products: Substituted aromatic derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of its efficacy and safety as a pharmaceutical agent.

    Diagnostics: Potential use in diagnostic assays or imaging techniques.

Industry

    Chemical Manufacturing: Utilization as an intermediate in the synthesis of other valuable compounds.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylpyrrolidin-1-yl)-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylpyrrolidin-1-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

    2-(2,5-dimethylpyrrolidin-1-yl)-N-(4-methylphenyl)acetamide: Methyl group positioned differently on the phenyl ring.

    2-(2,5-dimethylpyrrolidin-1-yl)-N-(2-methylphenyl)acetamide: Methyl group positioned differently on the phenyl ring.

Uniqueness

The unique positioning of the methyl group on the phenyl ring in 2-(2,5-dimethylpyrrolidin-1-yl)-N-(3-methylphenyl)acetamide may confer distinct chemical and biological properties, influencing its reactivity, binding affinity, and overall efficacy in various applications.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(2,5-dimethylpyrrolidin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-5-4-6-14(9-11)16-15(18)10-17-12(2)7-8-13(17)3/h4-6,9,12-13H,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXLVTRBXCBTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1CC(=O)NC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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